molecular formula C23H29NO B13780993 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone CAS No. 63765-89-9

4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone

Cat. No.: B13780993
CAS No.: 63765-89-9
M. Wt: 335.5 g/mol
InChI Key: ZPRSVXOVKPKZDL-UHFFFAOYSA-N
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Description

4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is a chemical compound with the molecular formula C23H29NO and a molecular weight of 335.53 g/mol This compound is characterized by the presence of a pyrrolidine ring and two phenyl groups attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: NaH, alkyl halides, in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups contribute to its binding affinity to various enzymes and receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is unique due to the combination of its structural features, which confer specific reactivity and potential biological activities. The presence of both the pyrrolidine ring and phenyl groups enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.

Properties

CAS No.

63765-89-9

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

5-methyl-4,4-diphenyl-6-pyrrolidin-1-ylhexan-3-one

InChI

InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)19(2)18-24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3

InChI Key

ZPRSVXOVKPKZDL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN3CCCC3

Origin of Product

United States

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